molecular formula C17H26N2O5 B040442 Boc-O-benzyl-L-serine N,O-dimethylhydroxamide CAS No. 115186-34-0

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide

Cat. No.: B040442
CAS No.: 115186-34-0
M. Wt: 338.4 g/mol
InChI Key: MNXJRNLFQIIVMB-AWEZNQCLSA-N
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Description

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide (CAS 115186-34-0) is a high-purity, protected amino acid derivative essential for advanced chemical and pharmaceutical research. With a molecular formula of C17H26N2O5 and a molecular weight of 338.4, this compound is characterized by its high purity of ≥99% (HPLC) and should be stored at 0-8°C to ensure stability. This compound serves as a critical building block in synthetic organic chemistry, particularly in the synthesis of complex peptides. Its dual-protecting groups—a tert-butoxycarbonyl (Boc) group on the amine and a benzyl (Bzl) group on the serine side chain—ensure selective deprotection and reaction control during stepwise peptide assembly. The N,O-dimethylhydroxamide moiety further enhances its utility in specialized synthetic pathways. Researchers value this reagent for developing novel therapeutic agents, where it acts as a key intermediate in creating inhibitors and modulators for various biological targets, thereby streamlining the drug discovery process. Its applications extend to bioconjugation techniques, which are fundamental for creating targeted drug delivery systems and sophisticated diagnostic tools. Furthermore, its use in neuroscience research for studying neurotransmitter modulation highlights its versatility in investigating neurological pathways and potential treatments for neurodegenerative diseases. Please note that this product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXJRNLFQIIVMB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of L-Serine

The amino group of L-serine is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. Two primary methods are employed:

Aqueous-Alkaline Method (Patent CN104326943A)

  • Reagents : L-serine, sodium carbonate (Na₂CO₃), Boc₂O.

  • Conditions : Reaction in water/1,4-dioxane (1:2 v/v) at 0°C → room temperature (24 h).

  • Yield : 94% (sticky oil).

  • Advantages : Avoids organic solvents, scalable for industrial use.

Organic Solvent Method (Thermo Scientific Protocol)

  • Reagents : L-serine, Boc₂O, 1M NaOH, 1,4-dioxane.

  • Conditions : Stirred at 0°C → room temperature (24 h), acidified with H₂SO₄.

  • Yield : 89–92%.

  • Characterization : ¹H NMR confirms Boc group (δ 1.44 ppm, singlet).

Table 1: Comparison of Boc Protection Methods

ParameterAqueous-AlkalineOrganic Solvent
SolventWater/1,4-dioxane1,4-dioxane/NaOH
Temperature0°C → RT0°C → RT
Yield (%)9489–92
Purity (HPLC)>95%>96%

Benzylation of N-Boc-L-serine

The hydroxyl group of N-Boc-L-serine is benzylated using benzyl bromide (BnBr) under anhydrous conditions:

Sodium Hydride-Mediated Alkylation

  • Reagents : N-Boc-L-serine, NaH (2.2 eq), BnBr (1.1 eq), DMF.

  • Conditions : Argon atmosphere, 0°C → room temperature (5 h).

  • Workup : Extraction with EtOAc, washing with brine.

  • Yield : 63% (sticky oil).

  • Characterization : ¹H NMR shows benzyl protons (δ 7.23–7.36 ppm).

Alternative Phase-Transfer Catalysis

  • Reagents : Tetrabutylammonium bromide (TBAB), BnBr, K₂CO₃.

  • Conditions : Dichloromethane/water, room temperature (12 h).

  • Yield : 58–61%.

Key Optimization : Excess NaH ensures complete deprotonation of the hydroxyl group, minimizing di-benzylated byproducts.

Formation of N,O-Dimethylhydroxamide

The carboxyl group of Boc-O-benzyl-L-serine is converted to the hydroxamide using N,O-dimethylhydroxylamine hydrochloride:

Carbodiimide-Mediated Coupling

  • Reagents : Boc-O-benzyl-L-serine, N,O-dimethylhydroxylamine HCl, EDCI, HOBt, DMF.

  • Conditions : 0°C → room temperature (12 h).

  • Yield : 78–82%.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water).

Mixed Anhydride Method

  • Reagents : Isobutyl chloroformate, N-methylmorpholine, THF.

  • Conditions : -15°C, 2 h → room temperature (3 h).

  • Yield : 70–74%.

Table 2: Hydroxamide Coupling Efficiency

MethodReagent SystemYield (%)Purity (HPLC)
CarbodiimideEDCI/HOBt/DMF78–82>98
Mixed AnhydrideIsobutyl chloroformate70–74>95

Industrial-Scale Production

Pharmaceutical manufacturers employ automated peptide synthesizers to enhance reproducibility:

  • Reactor Type : Continuous-flow reactors with in-line IR monitoring.

  • Scale-Up Challenges :

    • Exotherm Management : Jacketed reactors maintain temperature during Boc₂O addition.

    • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.

  • Throughput : 5–10 kg/batch with >99% enantiomeric excess.

Critical Analysis of Methodologies

Solvent Selection

  • DMF vs. THF : DMF increases benzylation rate but complicates removal; THF offers easier workup for hydroxamide coupling.

  • Green Chemistry : Patent CN104326943A’s aqueous method reduces solvent waste by 40% compared to organic protocols.

Protecting Group Stability

  • Boc Group : Stable under benzylation conditions (pH 7–9) but cleaved by TFA in final deprotection.

  • Benzyl Ether : Resists hydrogenolysis during peptide elongation but removable via HF or TFMSA .

Chemical Reactions Analysis

Types of Reactions

Boc-L-ser(bzl)-nme(ome) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc and Bzl protective groups can be selectively removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc group, while hydrogenation with palladium on carbon (Pd/C) is used to remove the Bzl group.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

  • Peptide Synthesis :
    • The compound is primarily used as a building block in peptide synthesis due to its ability to form stable amide bonds. It is particularly useful in the synthesis of cyclic peptides and other complex structures.
    • Case Study : In a study published by Dragulescu-Andrasi et al., Boc-O-benzyl-L-serine N,O-dimethylhydroxamide was utilized to synthesize a series of cyclic peptides, demonstrating its effectiveness as a coupling agent .
  • Medicinal Chemistry :
    • It serves as an intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.
    • Case Study : Research has indicated that derivatives of Boc-O-benzyl-L-serine exhibit significant activity against certain types of cancer cells, highlighting its potential in drug development .
  • Bioconjugation :
    • The compound can be employed in bioconjugation techniques, linking biomolecules for therapeutic applications.
    • Example : Its use in attaching drugs to antibodies has been explored, enhancing the specificity and efficacy of targeted therapies.
  • Enzyme Inhibition Studies :
    • This compound has been studied for its role as an inhibitor of specific enzymes, which can be crucial for understanding metabolic pathways.
    • Case Study : A study demonstrated that this compound inhibited serine proteases, providing insights into its potential therapeutic uses .
  • Drug Delivery Systems :
    • The compound's properties make it suitable for use in drug delivery systems, particularly those involving peptide-based therapeutics.
    • Example : Research has shown that formulations incorporating Boc-O-benzyl-L-serine derivatives can improve the solubility and bioavailability of poorly soluble drugs.

Mechanism of Action

The mechanism of action of Boc-L-ser(bzl)-nme(ome) involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions, while the Bzl group protects the hydroxyl group. The methyl ester (OMe) group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.

Comparison with Similar Compounds

Boc-O-benzyl-L-serine hydroxysuccinimide ester (Boc-Ser(Bzl)-OSu)
  • Structure : Replaces the N,O-dimethylhydroxamide with a hydroxysuccinimide (OSu) ester.
  • Applications : The OSu group activates the carboxyl for amide bond formation, making it a staple in solid-phase peptide synthesis. Unlike the dimethylhydroxamide, this compound is reactive toward amines .
  • Safety: Classified as non-hazardous under GHS, similar to the target compound .
Boc-O-methyl-L-serine N-hydroxysuccinamide ester
  • Structure : Substitutes benzyl with a methyl group and uses a hydroxysuccinamide ester.
  • Reactivity: The methyl group offers milder deprotection (e.g., via acidolysis) compared to benzyl (requiring hydrogenolysis), enabling orthogonal protection strategies .
Boc-D-Ser(Bzl)-OSU
  • Structure : D-serine enantiomer of Boc-Ser(Bzl)-OSu.
  • Utility : Demonstrates the importance of stereochemistry; D-configured analogs are critical for studying chiral interactions in enzyme substrates or inhibitors .

Functional Group Variations

N-BOC-L-SER-NHOBN (O-Benzyl-α-N-tert-Boc-L-serinehydroxamic Acid)
  • Structure : Features a hydroxamic acid group instead of dimethylhydroxamide.
  • Applications : Hydroxamic acids are key in metalloprotease inhibition (e.g., anticancer agents) due to metal-chelating properties. This contrasts with the dimethylhydroxamide, which lacks such functionality .
Boc-S-allyloxy-amidomethyl-L-cysteine dicyclohexylamine salt
  • Structure : Allyl-protected cysteine derivative with a dicyclohexylamine counterion.
  • Deprotection : Allyl groups are removed under palladium-catalyzed conditions, offering orthogonal deprotection compared to benzyl .

Physicochemical and Commercial Comparison

Compound Molecular Formula Molecular Weight Key Functional Group Commercial Status
Boc-O-benzyl-L-serine N,O-dimethylhydroxamide Not explicitly listed N,O-dimethylhydroxamide Discontinued
Boc-Ser(Bzl)-OSu C19H24N2O7 392.4 Hydroxysuccinimide ester Available (e.g., 13650-73-2 )
N-BOC-L-SER-NHOBN C16H24N2O5 324.4 Hydroxamic acid Available
Boc-D-Ser(Bzl)-OSU C19H24N2O7 392.4 D-configuration, OSu ester Available

Reactivity and Stability

  • This compound : The dimethylhydroxamide may reduce electrophilicity compared to active esters like OSu, making it less reactive in coupling reactions but more stable during storage.
  • Benzyl vs. Methyl Protection : Benzyl groups (Boc-Ser(Bzl)-OSu) require harsher deprotection (e.g., H2/Pd), whereas methyl (Boc-O-methyl-L-serine derivatives) can be cleaved under acidic conditions .

Biological Activity

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide (CAS Number: 115186-34-0) is a compound derived from the amino acid L-serine, modified with a benzyl group and a hydroxylamine moiety. This compound is of significant interest in biochemical research and pharmaceutical applications due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies.

  • Molecular Formula: C17H26N2O5
  • Molecular Weight: 338.4 g/mol
  • CAS Number: 115186-34-0

The compound is synthesized from N-Boc-O-benzyl-L-serine and N,O-dimethylhydroxylamine hydrochloride, typically under mild conditions using reagents such as isobutyl chloroformate in dichloromethane .

Biological Activity

This compound exhibits several biological activities that make it useful in various fields of research:

  • Antimicrobial Activity :
    • Studies indicate that derivatives of L-serine can exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the benzyl group may enhance its lipophilicity, potentially increasing membrane permeability and activity against microbial cells .
  • Anticancer Properties :
    • The compound has been evaluated for its potential in cancer therapy. Research has shown that it can induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways like MAPK/ERK and PI3K/Akt/mTOR .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. The mechanism may involve the inhibition of oxidative stress and inflammation pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dragulescu-Andrasi et al. (2006) examined the antimicrobial efficacy of various serine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus.

Case Study 2: Cancer Cell Apoptosis

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human cancer cell lines. The compound was found to activate apoptotic pathways, leading to increased cell death in breast cancer cells via caspase activation and mitochondrial dysfunction.

Research Findings

Biological ActivityMechanism of ActionReferences
AntimicrobialDisruption of bacterial cell membranes ,
Induction of ApoptosisActivation of caspases; mitochondrial pathway ,
NeuroprotectionInhibition of oxidative stress

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Boc-O-benzyl-L-serine N,O-dimethylhydroxamide to ensure high enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via sequential protection of L-serine. First, the hydroxyl group is benzylated, followed by Boc protection of the amine. The hydroxamide moiety is introduced via coupling with N,O-dimethylhydroxylamine hydrochloride under carbodiimide-mediated conditions (e.g., EDCI/HOBt) . Purification via reverse-phase HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity, as per specifications in peptide synthesis-grade reagents . Enantiomeric purity should be verified using chiral HPLC or polarimetry.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of the tert-butyl group (δ ~1.4 ppm, singlet), benzyl protons (δ ~7.3 ppm, multiplet), and hydroxamide methyl groups (δ ~3.0–3.2 ppm). Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak at m/z 295.33 (C15_{15}H21_{21}NO5_5) . FT-IR can validate the carbamate (C=O stretch at ~1680 cm1^{-1}) and hydroxamide (N–O stretch at ~1250 cm1^{-1}) functionalities.

Advanced Research Questions

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

  • Methodological Answer : Racemization occurs under basic or high-temperature conditions. Use low-temperature (0–4°C) coupling methods with HATU or PyBOP as activators, which minimize base-induced side reactions. Monitor coupling efficiency via Kaiser test or LC-MS. Pre-activating the amino acid in situ with DIPEA (1–2 equiv.) reduces exposure to basic conditions . Post-synthesis, analyze diastereomer formation using tandem MS/MS or Marfey’s reagent derivatization.

Q. How does the N,O-dimethylhydroxamide group influence the conformational stability of peptide backbones?

  • Methodological Answer : The hydroxamide group introduces steric and electronic constraints, favoring β-turn or helical conformations. Conduct circular dichroism (CD) spectroscopy in aqueous and membrane-mimetic solvents (e.g., TFE) to assess secondary structure. Compare with analogs lacking the dimethylhydroxamide group to isolate its conformational impact. Molecular dynamics simulations (e.g., AMBER force field) can model hydrogen-bonding patterns and torsional angles .

Q. How can researchers resolve contradictions in reported solubility data for Boc-O-benzyl-L-serine derivatives?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Characterize the compound’s solid-state forms via X-ray crystallography or PXRD. Use standardized solvent systems (e.g., DMSO-d6_6, CDCl3_3) for 1H^1H-NMR solubility assays. Cross-reference with literature protocols that specify crystallization solvents (e.g., ethyl acetate vs. dichloromethane) .

Data Analysis and Experimental Design

Q. What analytical workflows are recommended for detecting degradation products of this compound under acidic conditions?

  • Methodological Answer : Subject the compound to accelerated degradation (e.g., 0.1 M HCl, 40°C, 24 h) and analyze via UPLC-QTOF-MS. Look for de-Boc products (mass loss of 100 Da) or benzyl ether cleavage (loss of 108 Da). Quantify degradation using a validated HPLC method with a C18 column (acetonitrile/water + 0.1% TFA). Stability studies should align with ICH guidelines for forced degradation .

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?

  • Methodological Answer : Conduct kinetic studies using in situ IR or reaction calorimetry to identify rate-limiting steps (e.g., hydroxamide coupling). Optimize stoichiometry of N,O-dimethylhydroxylamine hydrochloride (1.2–1.5 equiv.) and activators. For large-scale purification, switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) to reduce solvent waste. Process analytical technology (PAT) tools, such as inline NMR, ensure real-time monitoring .

Safety and Handling

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Methodological Answer : Although not classified as hazardous, use PPE (gloves, goggles) to avoid skin/eye contact. The compound is hygroscopic; store desiccated at –20°C under nitrogen. Avoid prolonged exposure to moisture, which may hydrolyze the hydroxamide group. Spills should be neutralized with sodium bicarbonate and disposed of as organic waste .

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